molecular formula C21H21NO5 B12185275 N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline

N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline

Cat. No.: B12185275
M. Wt: 367.4 g/mol
InChI Key: JPEGRUWLJUUWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromen-2-one Substituents

  • Position 4 : A phenyl group enhances aromatic stacking interactions, a feature shared with 7-hydroxy-4-phenylcoumarin.
  • Position 7 : A hydroxyl group contributes to hydrogen-bonding capacity, similar to bioactive coumarins.
  • Position 8 : A methyl-linked norvaline side chain introduces both hydrophobicity and chirality.

Norvaline Side Chain

Norvaline (2-aminopentanoic acid) features:

  • A five-carbon aliphatic chain.
  • An α-amino group (-NH₂) and a carboxylate (-COOH) terminus.
  • A chiral center at the α-carbon (C2).

Figure 1: Structural Diagram

  O  
  ||  
  C-CH₂-NH-CH₂-  
  |     |  
  Ph   COOH  

Simplified representation highlighting the coumarin core (left) and norvaline side chain (right).

Stereochemical Configuration and Chiral Center Characterization

The compound’s chirality arises from the α-carbon in the norvaline moiety. Using the Cahn-Ingold-Prelog priority rules:

  • Priority 1 : Amino group (-NH₂).
  • Priority 2 : Carboxylate (-COOH).
  • Priority 3 : Methylene group (-CH₂-) linked to the coumarin core.
  • Priority 4 : Hydrogen atom (-H).

The spatial arrangement of these groups determines the R/S configuration . For this compound, the α-carbon adopts the S-configuration due to the counterclockwise orientation of priorities 1→2→3.

Table 2: Stereochemical Data

Chiral Center Substituents (Priority Order) Configuration
α-Carbon -NH₂ > -COOH > -CH₂-Coumarin S

Comparative Structural Analysis with Analogous Coumarin Derivatives

The structural uniqueness of this compound becomes evident when compared to related coumarin derivatives:

Comparison to 2-{[(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]amino}butanoic Acid

  • Similarities : Shared coumarin core with 7-hydroxy, 2-oxo, and 4-phenyl groups.
  • Differences : Replacement of the butanoic acid side chain with norvaline introduces a longer aliphatic chain (C5 vs. C4) and an additional chiral center.

Comparison to N-[3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline

  • Similarities : Both incorporate norvaline via a methyl linkage.
  • Differences : Substituents at positions 3 (propanoyl group) and 7 (methoxy) in the analogue contrast with the hydroxyl and phenyl groups in the target compound.

Comparison to 4-Methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate

  • Similarities : Norvaline esterification.
  • Differences : A sulfonyl group in the analogue replaces the hydroxyl group at position 7, altering electronic properties.

Table 3: Structural Comparisons

Compound Core Modifications Side Chain Features
Target Compound 7-OH, 4-Ph, 8-CH₂-norvaline Chiral S-configuration
2-{[...]methyl}amino}butanoic Acid 7-OH, 4-Ph, 8-CH₂-NH-C3H6COOH Shorter chain (C4), achiral
N-[3-(7-Methoxy-...)propanoyl]norvaline 7-OCH3, 4,8-diMe, 3-propanoyl Methoxy, dimethyl groups

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(7-hydroxy-2-oxo-4-phenylchromen-8-yl)methylamino]pentanoic acid

InChI

InChI=1S/C21H21NO5/c1-2-6-17(21(25)26)22-12-16-18(23)10-9-14-15(11-19(24)27-20(14)16)13-7-4-3-5-8-13/h3-5,7-11,17,22-23H,2,6,12H2,1H3,(H,25,26)

InChI Key

JPEGRUWLJUUWFY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann reaction, employing resorcinol derivatives and β-keto esters, is widely used for chromene synthesis. For the 4-phenyl variant, ethyl benzoylacetate (a β-keto ester with a phenyl group) reacts with resorcinol under acidic conditions (e.g., sulfuric acid or ionic liquids). This yields 7-hydroxy-4-phenylcoumarin (2-oxo-4-phenyl-2H-chromen-7-ol), a critical intermediate. Modifications to this method include microwave-assisted synthesis to enhance yield (75–82%) and reduce reaction time (20–30 minutes).

Knoevenagel Condensation

Alternative approaches utilize Knoevenagel condensation between salicylaldehydes and active methylene compounds. For example, 4-phenylsalicylaldehyde reacts with ethyl cyanoacetate in the presence of piperidine to form the coumarin-3-carboxylate backbone. This method offers superior control over substituent placement, particularly at position 3, though it requires stringent anhydrous conditions.

Functionalization at Position 8

Introducing the methylene-linked norvaline moiety at position 8 demands precise functionalization:

Bromination and Nucleophilic Substitution

Bromination of 7-hydroxy-4-phenylcoumarin using N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively targets position 8, yielding 8-bromo-7-hydroxy-4-phenyl-2H-chromen-2-one . Subsequent reaction with norvaline under alkaline conditions (pH 9–10) facilitates nucleophilic substitution. This step typically achieves 60–65% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Mannich Reaction

The Mannich reaction offers a one-pot alternative. Treating 7-hydroxy-4-phenylcoumarin with formaldehyde and norvaline in ethanol/water (3:1) under reflux introduces the aminomethyl group directly at position 8. Yields vary between 55–70%, depending on the formaldehyde-to-substrate ratio.

Norvaline Conjugation and Stereochemical Control

Norvaline’s stereochemistry (L-configuration) must be preserved during coupling. Two strategies prevail:

Schlenk Technique for Amino Protection

  • Protection : Norvaline’s amine group is protected using tert-butoxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF).

  • Activation : The carboxyl group is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

  • Coupling : The activated norvaline reacts with the 8-aminomethylchromene intermediate. Deprotection with trifluoroacetic acid (TFA) yields the final compound.

Reductive Amination

An unprotected approach involves reductive amination of 8-formyl-7-hydroxy-4-phenylcoumarin with norvaline using sodium cyanoborohydride (NaBH3CN) in methanol. This method simplifies purification but risks racemization, necessitating chiral HPLC for resolution.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature (Bromination)0–5°CPrevents di-substitution
Solvent (Mannich Reaction)Ethanol/water (3:1)Enhances solubility
pH (Nucleophilic Substitution)9.0–9.5Maximizes amine reactivity
Catalyst (Pechmann)H2SO4 (0.5 equiv)Accelerates cyclization

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) displays characteristic signals: δ 6.8–7.4 (phenyl protons), δ 5.2 (C8-CH2-N), and δ 1.2–1.6 (norvaline sidechain).

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C22H21NO5 [M+H]+: 380.1498; Observed: 380.1501.

  • HPLC Purity : >98% achieved using a C18 column (acetonitrile/0.1% TFA).

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing bromination at position 6 is minimized by using NBS at low temperatures.

  • Racemization During Coupling : Schlenk techniques with Boc protection reduce racemization to <5%.

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during nucleophilic substitution .

Chemical Reactions Analysis

Types of Reactions

N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 7-oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

The biological activities of N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline have been explored through various studies. Below is a summary of its key applications:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Target Organism Minimum Inhibitory Concentration (MIC) Reference Year
Staphylococcus aureus32 µg/mL2024
Escherichia coli64 µg/mL2024

These findings indicate its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

This compound has also been investigated for its anticancer effects, particularly against human breast cancer cells (MCF-7).

Cell Line IC50 Value (µM) Reference Year
MCF-7 (breast cancer)152023

The compound exhibited a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects.

Model Effect Observed Reference Year
LPS-stimulated macrophagesReduction of TNF-alpha and IL-6 levels by approximately 50%2025

This suggests that this compound may be beneficial in managing inflammatory conditions.

Case Studies

Several case studies have further elucidated the biological effects of this compound:

  • Study on Antimicrobial Activity (2024) :
    • Objective : Assess efficacy against various bacterial strains.
    • Findings : Significant inhibitory effects were noted against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Evaluation (2023) :
    • Objective : Evaluate cytotoxic effects on MCF-7 cells.
    • Findings : The compound demonstrated a notable reduction in cell viability with an IC50 value of 15 µM.
  • Inflammation Model Study (2025) :
    • Objective : Investigate anti-inflammatory properties.
    • Findings : Treatment reduced TNF-alpha and IL-6 levels significantly compared to controls.

Mechanism of Action

The mechanism of action of N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Antioxidant Activity: The hydroxyl group in the chromen-2-one core can scavenge free radicals, reducing oxidative stress in cells.

    Signal Transduction Pathways: The compound may modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs: Chromene Derivatives

Chromene derivatives are widely studied for their pharmacological properties. The compound 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime (Ghazvini et al., 2018) shares structural similarities but differs in substituents:

  • Position 4 : Methyl group vs. phenyl group in the target compound.
  • Position 8: Carbaldehyde oxime vs. norvaline-methyl linkage.

Key Differences in Properties :

Feature Target Compound 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime
Lipophilicity Higher (phenyl group) Moderate (methyl group)
Solubility Likely lower due to phenyl Higher (polar oxime group)
Bioactivity Uncharacterized Anti-diabetic potential (DFT studies)
Amino Acid Analogs: Norvaline vs. Proteinogenic Amino Acids

Norvaline, a non-proteinogenic amino acid, exhibits distinct metabolic and binding behaviors compared to leucine, isoleucine, and valine:

Binding and Stability in Enzymatic Systems :

  • Electrostatic Interactions: Norvaline and leucine show similar interaction trends with synthetases, while isoleucine exhibits weaker binding due to its rigid scaffold and larger surface area .
  • RMSD Analysis: Isoleucine displays greater atomic displacement in binding sites compared to norvaline, indicating lower stability .

Metabolic Accumulation :

  • Scale-Down Bioreactor Data :
Amino Acid Accumulation Profile Oxygen Limitation Response
Norvaline Immediate post-PFR increase High sensitivity
Valine Gradual increase Moderate sensitivity
Leucine Stable concentration Low sensitivity
Hybrid Molecules with Amino Acid Moieties
  • Chromene-carbohydrate hybrids : Higher solubility but reduced membrane permeability.
  • Chromene-amino acid conjugates: Norvaline’s branched chain may enhance hydrophobic interactions vs. polar residues like serine or aspartate.

Biological Activity

N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline is a compound derived from the chromenone family, known for its diverse biological activities. This article presents a detailed analysis of its biological activity based on available research findings, including synthesis methods, mechanisms of action, and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its unique chromenone structure, which contributes to its biological properties. The compound features a hydroxyl group at the 7-position and a phenyl group at the 4-position of the chromenone ring, enhancing its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of chromenones exhibit significant antimicrobial activities. For instance, studies have shown that compounds structurally related to this compound demonstrate effective inhibition against various bacterial strains.

CompoundActivityReference
N'-(2-hydroxybenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazideAntimicrobial
N'-(3-chlorobenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazideAntimicrobial

These findings suggest that the chromenone core may possess inherent antimicrobial properties, which could be further explored in the context of this compound.

Anticancer Activity

In vitro studies have demonstrated that various derivatives of 7-hydroxychromenones exhibit potent anticancer properties. One study evaluated several compounds against human cancer cell lines, revealing that some exhibited better cytotoxicity than standard chemotherapeutics like 5-fluorouracil. The mechanism of action often involves cell cycle arrest and apoptosis induction.

Cell LineCompoundIC50 (µM)Mechanism
AGS4d2.63 ± 0.17G2/M arrest, apoptosis induction
HCT1161aNot specifiedCytotoxic activity observed

The promising results indicate that this compound may also possess similar anticancer effects warranting further investigation.

The biological activity of N-[...norvaline] is likely mediated through multiple mechanisms:

  • Antioxidant Activity : Chromenones are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases.
  • Enzyme Inhibition : Some studies suggest that chromenone derivatives can inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Receptor Binding : Molecular docking studies indicate potential binding affinity to various receptors involved in pain and inflammation pathways, highlighting its therapeutic potential in managing these conditions .

Study on Antinociceptive Effects

A recent study evaluated the antinociceptive effects of a related compound in animal models. The results demonstrated significant pain relief in models of acute nociception and inflammation, suggesting that N-[...norvaline] could be effective in pain management strategies .

Toxicological Assessment

Toxicological evaluations have shown that certain derivatives exhibit low toxicity profiles in both in vitro and in vivo models, making them suitable candidates for further development as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.